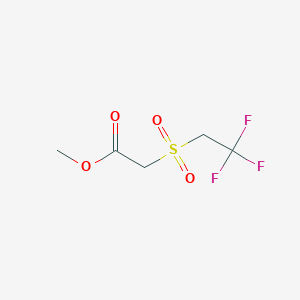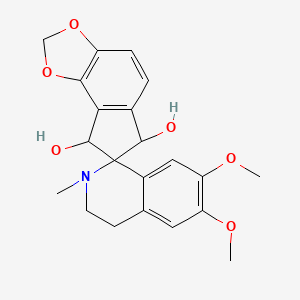
Methyl (2,2,2-trifluoroethanesulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2,2,2-trifluoroethanesulfonyl)acetate is an organic compound with the molecular formula C5H7F3O4S. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of trifluoromethyl and sulfonyl groups in its structure makes it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2,2,2-trifluoroethanesulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of methyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,2,2-trifluoroethanesulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various trifluoromethylated compounds, while oxidation and reduction can lead to the formation of different sulfonyl derivatives.
Scientific Research Applications
Methyl (2,2,2-trifluoroethanesulfonyl)acetate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl (2,2,2-trifluoroethanesulfonyl)acetate exerts its effects involves the activation of its trifluoromethyl and sulfonyl groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Methyl trifluoromethanesulfonate
- Difluoromethyl triflate
Uniqueness
Methyl (2,2,2-trifluoroethanesulfonyl)acetate is unique due to its specific combination of trifluoromethyl and sulfonyl groups, which confer distinct reactivity and stability
Properties
CAS No. |
60543-36-4 |
|---|---|
Molecular Formula |
C5H7F3O4S |
Molecular Weight |
220.17 g/mol |
IUPAC Name |
methyl 2-(2,2,2-trifluoroethylsulfonyl)acetate |
InChI |
InChI=1S/C5H7F3O4S/c1-12-4(9)2-13(10,11)3-5(6,7)8/h2-3H2,1H3 |
InChI Key |
FDGDRAZKKFUSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)










![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
